molecular formula C15H13NO5 B187627 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde CAS No. 331463-81-1

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B187627
CAS No.: 331463-81-1
M. Wt: 287.27 g/mol
InChI Key: FSRJUMIINZPJJC-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13NO5. It is a benzaldehyde derivative characterized by the presence of methoxy and nitrobenzyl groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(2-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The nitro group can undergo reduction to form amines, which can interact with biological targets such as enzymes and receptors. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde: Similar structure but with the nitro group in a different position.

    3-Methoxy-4-nitrobenzyl alcohol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRJUMIINZPJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355961
Record name 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331463-81-1
Record name 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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